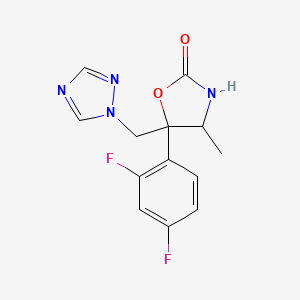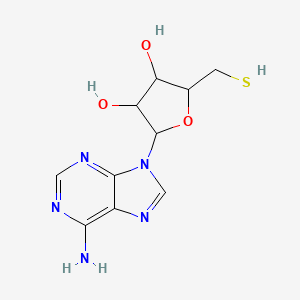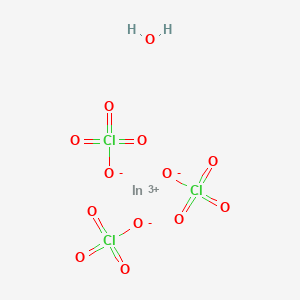
Indium(III) perchlorate hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indium(III) perchlorate hydrate is a chemical compound with the formula In(ClO₄)₃·xH₂O. It is a salt derived from perchloric acid and indium, typically forming colorless crystals. This compound is known for its high solubility in water and ethanol, and it is often used in various scientific and industrial applications due to its unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Indium(III) perchlorate hydrate can be synthesized by dissolving indium hydroxide in perchloric acid. The reaction typically occurs at room temperature, and the resulting solution is then evaporated to obtain the crystalline hydrate form .
Industrial Production Methods: In industrial settings, the production of this compound involves similar methods but on a larger scale. The process includes careful control of reaction conditions to ensure high purity and yield. The compound is often produced in high-purity forms for specific applications .
Analyse Chemischer Reaktionen
Types of Reactions: Indium(III) perchlorate hydrate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: Although less common, it can be reduced under specific conditions.
Substitution: It can participate in substitution reactions where the perchlorate ions are replaced by other anions
Common Reagents and Conditions:
Oxidation: Reactions often involve strong oxidizing agents and occur under acidic conditions.
Reduction: Requires reducing agents such as hydrogen gas or metal hydrides.
Substitution: Typically involves other salts or acids that can provide the substituting anions
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce indium oxides, while substitution reactions can yield various indium salts .
Wissenschaftliche Forschungsanwendungen
Indium(III) perchlorate hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical syntheses and analytical techniques.
Biology: Employed in studies involving metal ion interactions with biological molecules.
Medicine: Investigated for potential use in diagnostic imaging and as a component in certain pharmaceuticals.
Industry: Utilized in the production of high-purity indium compounds and as a catalyst in specific industrial processes .
Wirkmechanismus
The mechanism by which indium(III) perchlorate hydrate exerts its effects involves its ability to interact with other molecules through its perchlorate ions and indium cations. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents involved. The molecular targets and pathways are often related to its role as an oxidizing agent or a source of indium ions .
Vergleich Mit ähnlichen Verbindungen
- Indium(III) nitrate hydrate
- Indium(III) sulfate hydrate
- Indium(III) chloride
Comparison: Indium(III) perchlorate hydrate is unique due to its high solubility in water and ethanol, as well as its strong oxidizing properties. Compared to indium(III) nitrate hydrate and indium(III) sulfate hydrate, it is more reactive in oxidation reactions. Indium(III) chloride, on the other hand, is less soluble and has different reactivity patterns .
This compound stands out for its versatility and wide range of applications, making it a valuable compound in both research and industry.
Eigenschaften
CAS-Nummer |
314041-16-2 |
|---|---|
Molekularformel |
Cl3H2InO13 |
Molekulargewicht |
431.18 g/mol |
IUPAC-Name |
indium(3+);triperchlorate;hydrate |
InChI |
InChI=1S/3ClHO4.In.H2O/c3*2-1(3,4)5;;/h3*(H,2,3,4,5);;1H2/q;;;+3;/p-3 |
InChI-Schlüssel |
BSUPSQJCOOBRFF-UHFFFAOYSA-K |
Kanonische SMILES |
O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[In+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


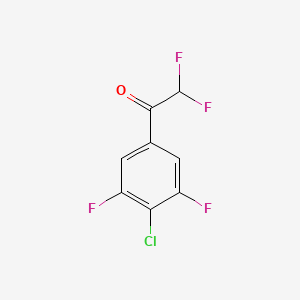
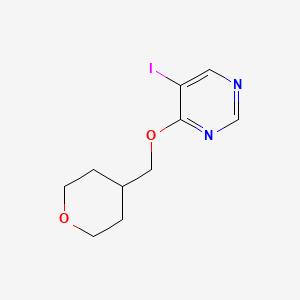

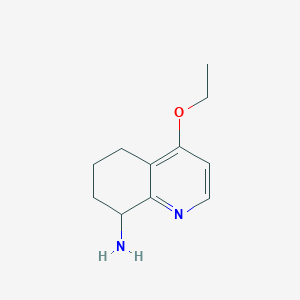
![3-Oxo-4-benzyl-3,4-dihydro-1H-pyrrolo [2,1-c] oxazine-6-methylal](/img/structure/B12092796.png)





